1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid
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Overview
Description
1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C12H12ClFO2 This compound is characterized by a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring bearing chloro and fluoro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Ring: The phenyl ring with chloro and fluoro substituents can be introduced via Suzuki-Miyaura coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chloro and fluoro substituents on the phenyl ring can influence its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
1-(2-Fluorophenyl)cyclopentane-1-carboxylic acid: Similar structure but lacks the chloro substituent.
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid: Contains a trifluoromethyl group instead of chloro and fluoro substituents.
Uniqueness: 1-(2-Chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H12ClFO2 |
---|---|
Molecular Weight |
242.67 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H12ClFO2/c13-10-4-3-8(14)7-9(10)12(11(15)16)5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,15,16) |
InChI Key |
SQFZOXLKFWQJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=C(C=CC(=C2)F)Cl)C(=O)O |
Origin of Product |
United States |
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